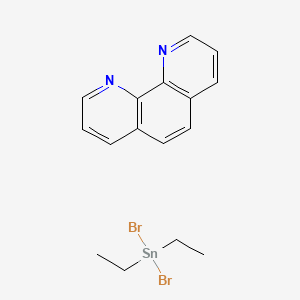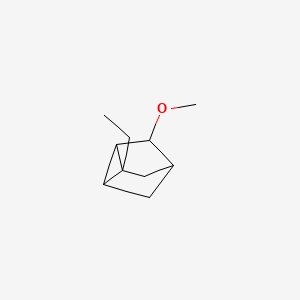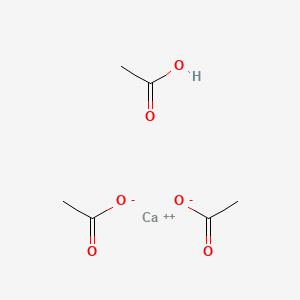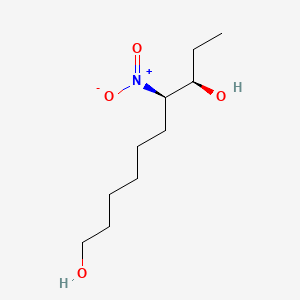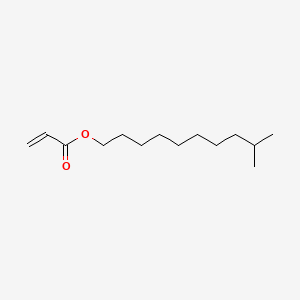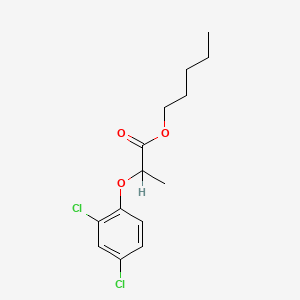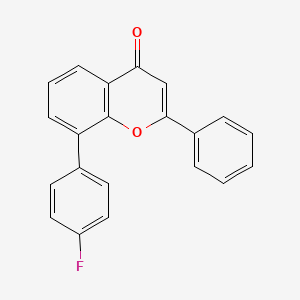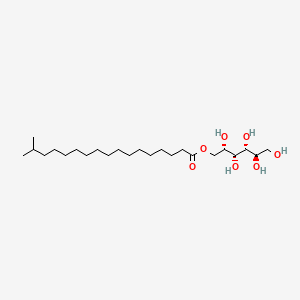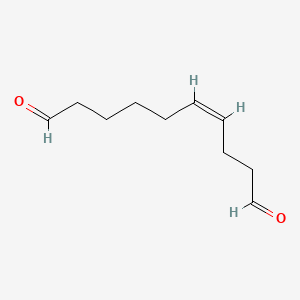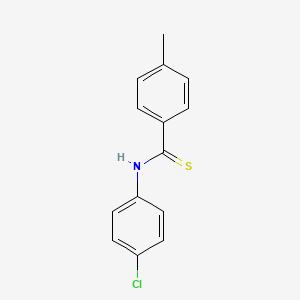
sodium;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium formate, with the chemical formula HCOONa, is the sodium salt of formic acid (HCOOH). Sodium formate is a white crystalline powder that is highly soluble in water and has a variety of applications in different industries .
準備方法
Synthetic Routes and Reaction Conditions: Sodium formate can be synthesized through several methods:
Carbonylation of Methanol: Formic acid, which can be further neutralized to produce sodium formate, is often synthesized from methanol and carbon monoxide in the presence of a strong base such as sodium methoxide.
Absorption of Carbon Monoxide: Another industrial method involves absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure.
Industrial Production Methods: In industrial settings, sodium formate is typically produced by neutralizing formic acid with sodium hydroxide. This method is preferred due to the large-scale availability and low cost of formic acid produced by the carbonylation of methanol .
化学反応の分析
Types of Reactions: Sodium formate and formic acid undergo various chemical reactions, including:
Oxidation: Formic acid can act as a reducing agent, splitting into hydride and carbon dioxide.
Reduction: Formic acid can also act as an oxidizing agent in certain reactions.
Substitution: Sodium formate can react with strong acids like sulfuric acid to produce formic acid and sodium sulfate.
Common Reagents and Conditions:
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols and other reduced organic compounds.
科学的研究の応用
Sodium formate and formic acid have a wide range of applications in scientific research:
作用機序
Formic acid acts as a powerful reducing agent, enabling chemical reactions by donating hydrogen atoms. This property makes it valuable in various reduction processes . Sodium formate, when used in reactions, can decompose to form sodium oxalate and hydrogen gas under extreme temperatures .
類似化合物との比較
Acetic Acid (CH3COOH): Another simple carboxylic acid with similar properties but a different molecular structure.
Propionic Acid (C2H5COOH): A carboxylic acid with a slightly longer carbon chain.
Formaldehyde (CH2O): A related compound used in various chemical reactions.
Uniqueness: Sodium formate and formic acid are unique due to their dual role as both reducing and oxidizing agents, which is not commonly observed in other carboxylic acids . Their ability to participate in a wide range of chemical reactions makes them versatile and valuable in various industrial and research applications.
特性
CAS番号 |
71029-85-1 |
|---|---|
分子式 |
C4H8NaO8+ |
分子量 |
207.09 g/mol |
IUPAC名 |
sodium;formic acid |
InChI |
InChI=1S/4CH2O2.Na/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+1 |
InChIキー |
WRYLYRDQANJHPM-UHFFFAOYSA-N |
正規SMILES |
C(=O)O.C(=O)O.C(=O)O.C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


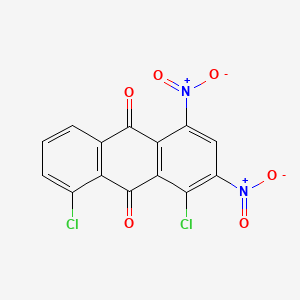
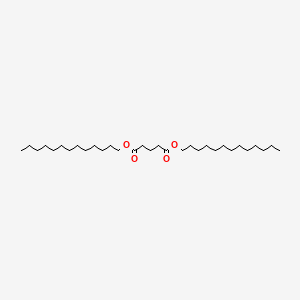
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
